molecular formula C₂₈H₃₉NO₃ B1663470 [3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 269079-66-5

[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No. B1663470
Key on ui cas rn: 269079-66-5
M. Wt: 437.6 g/mol
InChI Key: HPUAIJLEUZEGSX-UHFFFAOYSA-N
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Patent
US06455585B1

Procedure details

0.76 g (4.8 mmol) of carbonyldiimidazol were added to 1 g (4.8 mmol) of (±)-Ibuprofen in 60 ml of dry THF. The reaction was kept at room temperature for 2 h, after which a 60% solution of 0.59 g (2.4 mmol) of (RR,SS)-3-(2-dimethylaminomethyl-1-hydroxy-cyclohexyl)-phenol previously treated with 0.1 g (2.5 mmol) of sodium hydride in mineral oil was added.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(RR,SS)-3-(2-dimethylaminomethyl-1-hydroxy-cyclohexyl)-phenol
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=[CH:9]1)(N1C=CN=C1)=O.[OH:13][C:14]([CH:16]([C:18]1[CH:27]=[CH:26][C:21]([CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:20][CH:19]=1)[CH3:17])=[O:15].[H-].[Na+].[CH2:30]1[CH2:34][O:33][CH2:32][CH2:31]1>>[CH2:22]([C:21]1[CH:20]=[CH:19][C:18]([CH:16]([CH3:17])[C:14]([O:13][C:16]2[CH:17]=[CH:32][CH:31]=[C:30]([C:34]3([OH:33])[CH2:20][CH2:19][CH2:18][CH2:27][CH:11]3[CH2:12][N:8]([CH3:1])[CH3:9])[CH:14]=2)=[O:15])=[CH:27][CH:26]=1)[CH:23]([CH3:24])[CH3:25] |f:2.3|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1 g
Type
reactant
Smiles
OC(=O)C(C)C1=CC=C(CC(C)C)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(RR,SS)-3-(2-dimethylaminomethyl-1-hydroxy-cyclohexyl)-phenol
Quantity
0.59 g
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)OC1=CC(=CC=C1)C1(C(CCCC1)CN(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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